molecular formula C29H27F3O3 B11151177 6-hexyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

6-hexyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11151177
M. Wt: 480.5 g/mol
InChI Key: GDVQZGBYYQBTLD-UHFFFAOYSA-N
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Description

6-Hexyl-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Hexyl and Phenyl Groups: The hexyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

    Attachment of the Trifluoromethylphenylmethoxy Group: This step involves the nucleophilic substitution reaction where the trifluoromethylphenylmethoxy group is attached to the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Chroman-2-one and its derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

6-Hexyl-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-hexyl-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hexyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-4-phenyl-2H-chromen-2-one
  • 6-Hexyl-4-phenyl-7-{[4-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one
  • 6-Hexyl-4-phenyl-7-{[2-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one

Uniqueness

6-Hexyl-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is unique due to the specific positioning of the trifluoromethylphenylmethoxy group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H27F3O3

Molecular Weight

480.5 g/mol

IUPAC Name

6-hexyl-4-phenyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C29H27F3O3/c1-2-3-4-6-13-22-16-25-24(21-11-7-5-8-12-21)17-28(33)35-27(25)18-26(22)34-19-20-10-9-14-23(15-20)29(30,31)32/h5,7-12,14-18H,2-4,6,13,19H2,1H3

InChI Key

GDVQZGBYYQBTLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)C(F)(F)F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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